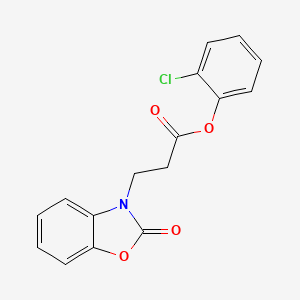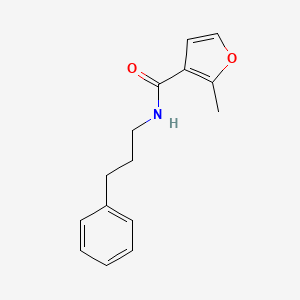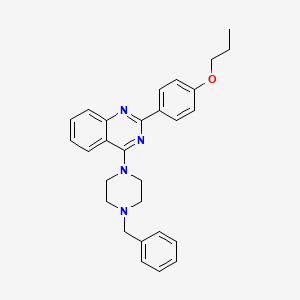![molecular formula C19H23NO5 B4835357 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 5923-77-3](/img/structure/B4835357.png)
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
説明
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide (TMPEB) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TMPEB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methylphenoxyethylamine.
作用機序
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide acts as an antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This results in a decrease in intracellular calcium signaling, which is a key signaling pathway involved in many physiological and pathological processes. By blocking mGluR5 activation, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide may have therapeutic implications for a variety of neurological disorders.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to improve cognitive function and reduce anxiety-like behavior. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has also been shown to reduce the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. Additionally, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to reduce the expression of the immediate early gene c-Fos, which is involved in neuronal plasticity and learning and memory.
実験室実験の利点と制限
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it a cost-effective research tool. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide also has a high affinity for mGluR5, which allows for precise targeting of this receptor in experiments. However, there are also limitations to using 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide in lab experiments. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide may have off-target effects on other receptors, which may complicate data interpretation.
将来の方向性
There are several future directions for research on 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide. One area of interest is the potential therapeutic applications of 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Additionally, further research is needed to understand the precise mechanisms of action of 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide and its effects on other signaling pathways. Finally, the development of more potent and selective mGluR5 antagonists may provide additional tools for investigating the role of mGluR5 in neurological disorders.
科学的研究の応用
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to act as an antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a receptor that is involved in a variety of physiological and pathological processes, including learning and memory, addiction, and neuroinflammation. 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to block the effects of mGluR5 activation, which may have therapeutic implications for a variety of neurological disorders.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13-5-7-15(8-6-13)25-10-9-20-19(21)14-11-16(22-2)18(24-4)17(12-14)23-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRACHLFFSPYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367046 | |
| Record name | ST005846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5923-77-3 | |
| Record name | ST005846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{5-chloro-2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835314.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4835315.png)
![2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4835323.png)

![ethyl 4,5-dimethyl-2-({[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4835330.png)


![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835343.png)

![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-(2-furylmethyl)glycinamide](/img/structure/B4835353.png)
![2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4835354.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4835355.png)